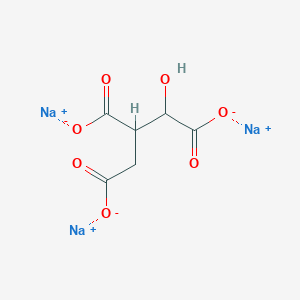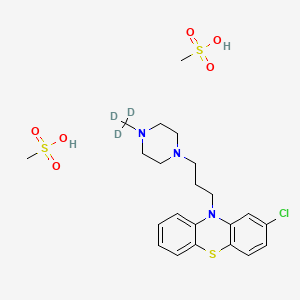
Murapalmitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Murapalmitine is a compound known for its role in drug delivery systems, particularly as a component of liposomes. It is utilized in various scientific research applications due to its unique properties and minimal side effects .
Preparation Methods
Murapalmitine can be synthesized through specific chemical reactions involving lipid components. The preparation involves the use of lipids and other reagents under controlled conditions to form liposomes. Industrial production methods focus on optimizing the yield and purity of this compound through scalable processes .
Chemical Reactions Analysis
Murapalmitine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Murapalmitine has a wide range of scientific research applications, including:
Chemistry: Used as a component in the synthesis of complex molecules.
Biology: Utilized in the study of cellular processes and drug delivery mechanisms.
Medicine: Employed in the development of vaccines and therapeutic agents due to its immunoadjuvant properties.
Industry: Applied in the formulation of various pharmaceutical products
Mechanism of Action
Murapalmitine exerts its effects by integrating into liposomal structures, enhancing the delivery of therapeutic agents to target cells. It interacts with cellular membranes, facilitating the uptake of drugs and other molecules. The molecular targets and pathways involved include lipid bilayers and membrane receptors .
Comparison with Similar Compounds
Murapalmitine is unique compared to other liposomal components due to its minimal side effects and high efficacy in drug delivery. Similar compounds include:
Phosphatidylcholine: Commonly used in liposome formation.
Cholesterol: Enhances the stability of liposomal membranes.
Dipalmitoylphosphatidylcholine: Another lipid component used in drug delivery systems
This compound stands out due to its specific properties that make it an ideal candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C55H100N4O16 |
|---|---|
Molecular Weight |
1073.4 g/mol |
IUPAC Name |
[3-[4-[[2-[2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C55H100N4O16/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-47(65)72-38-43(75-49(67)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)39-73-48(66)35-34-44(53(56)69)58-55(71)50(40(3)62)59-54(70)41(4)74-52(51(68)46(64)37-61)45(36-60)57-42(5)63/h36,40-41,43-46,50-52,61-62,64,68H,6-35,37-39H2,1-5H3,(H2,56,69)(H,57,63)(H,58,71)(H,59,70) |
InChI Key |
ROLSXGCSNWNLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


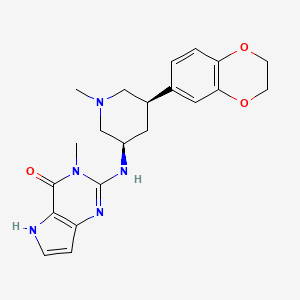
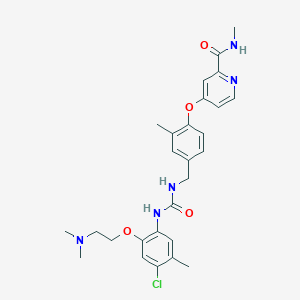



![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)
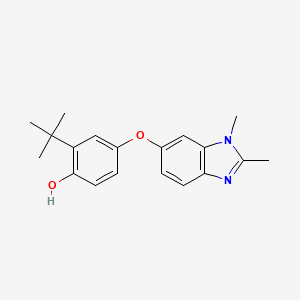
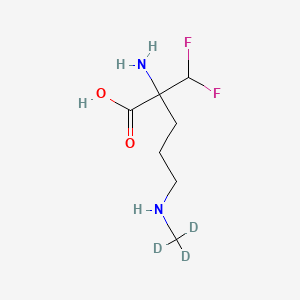
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)
